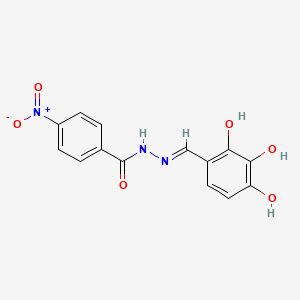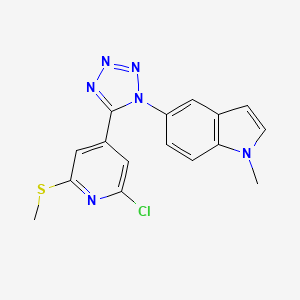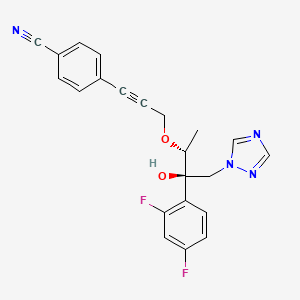
Antifungal agent 60
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It demonstrates potent activity against various human pathogenic fungal species, including fluconazole-resistant Candida albicans and multi-drug resistant Candida auris . This compound is particularly significant due to its ability to combat resistant fungal strains, making it a valuable asset in antifungal therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 60 involves multiple steps, including the formation of key intermediates through specific reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis processes that ensure high yield and purity. These methods often involve the use of specialized reactors and purification systems to isolate the final product. The exact industrial methods are proprietary and are optimized for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: Antifungal agent 60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated products, while reduction may yield alcohols or amines.
科学的研究の応用
Antifungal agent 60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ergosterol biosynthesis inhibition and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell membrane integrity and resistance mechanisms.
Medicine: Utilized in the development of antifungal therapies for resistant fungal infections.
Industry: Applied in the formulation of antifungal coatings and treatments for various materials.
作用機序
Antifungal agent 60 exerts its effects by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular target of this compound is the enzyme lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway. By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol, thereby compromising the fungal cell membrane.
類似化合物との比較
Fluconazole: Another ergosterol biosynthesis inhibitor, but with a different mechanism of action.
Itraconazole: Similar to fluconazole, but with a broader spectrum of activity.
Voriconazole: A more potent ergosterol biosynthesis inhibitor with activity against a wider range of fungal species.
Uniqueness: Antifungal agent 60 is unique due to its potent activity against multi-drug resistant fungal strains, including Candida auris . This makes it a valuable alternative to other antifungal agents, particularly in cases where resistance to conventional treatments is a concern.
特性
分子式 |
C22H18F2N4O2 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
4-[3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]oxyprop-1-ynyl]benzonitrile |
InChI |
InChI=1S/C22H18F2N4O2/c1-16(30-10-2-3-17-4-6-18(12-25)7-5-17)22(29,13-28-15-26-14-27-28)20-9-8-19(23)11-21(20)24/h4-9,11,14-16,29H,10,13H2,1H3/t16-,22-/m1/s1 |
InChIキー |
LKBWEXJYRWLMSU-OPAMFIHVSA-N |
異性体SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |
正規SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


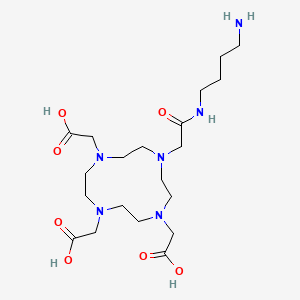
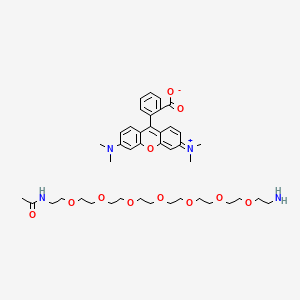
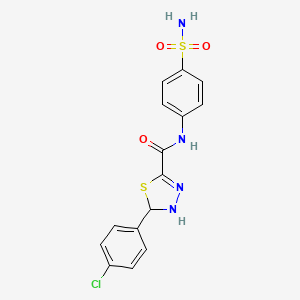

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
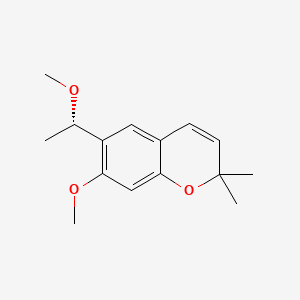
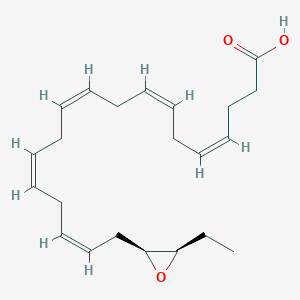
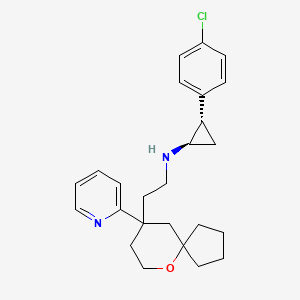

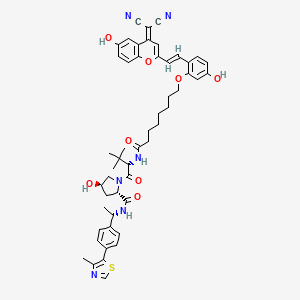
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
